molecular formula C11H9NO2 B2888974 1-(1,3-benzodioxol-5-yl)-1H-pyrrole CAS No. 443636-90-6

1-(1,3-benzodioxol-5-yl)-1H-pyrrole

Cat. No.: B2888974
CAS No.: 443636-90-6
M. Wt: 187.198
InChI Key: KFNHLYASYVUCQC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole is an organic compound that features a pyrrole ring fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-pyrrole typically involves the reaction of 1,3-benzodioxole with pyrrole under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the benzodioxole moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-1H-pyrrole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Benzodioxol-5-yl)-1H-pyrrole is unique due to its combination of a pyrrole ring and a benzodioxole moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-2-6-12(5-1)9-3-4-10-11(7-9)14-8-13-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNHLYASYVUCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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